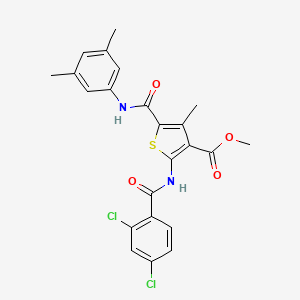

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound featuring a dichlorobenzamido group at position 2, a 3,5-dimethylphenyl carbamoyl group at position 5, and a methyl ester at position 2. Its molecular formula is C₂₃H₂₀Cl₂N₂O₅S, with a molecular weight of 507.39 g/mol.

Properties

Molecular Formula |

C23H20Cl2N2O4S |

|---|---|

Molecular Weight |

491.4 g/mol |

IUPAC Name |

methyl 2-[(2,4-dichlorobenzoyl)amino]-5-[(3,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

InChI |

InChI=1S/C23H20Cl2N2O4S/c1-11-7-12(2)9-15(8-11)26-21(29)19-13(3)18(23(30)31-4)22(32-19)27-20(28)16-6-5-14(24)10-17(16)25/h5-10H,1-4H3,(H,26,29)(H,27,28) |

InChI Key |

KOVUDAJPMRIRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the amido and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production. The use of automated systems and quality control measures ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiophene compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

Recent studies have indicated that compounds with similar structural motifs to methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . -

Antimicrobial Properties :

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antibiotics or antifungal agents .

Agricultural Applications

-

Pesticide Development :

Given the increasing need for eco-friendly pesticides, compounds like this compound are being explored as botanical pesticides. Research has highlighted the importance of such compounds in managing pest resistance and reducing environmental impact . -

Plant Growth Regulators :

The compound may also serve as a plant growth regulator due to its ability to influence metabolic pathways in plants. Studies on similar compounds have demonstrated enhanced growth and yield in various crops when applied at specific concentrations .

Material Science Applications

- Organic Electronics :

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics. Research indicates that these compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where they contribute to improved efficiency and stability .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal assessed the anticancer effects of a thiophene-based compound structurally similar to this compound. The results showed a significant reduction in tumor size in xenograft models when treated with the compound compared to controls .

Case Study 2: Pesticidal Activity

In an agricultural study, the efficacy of a thiophene derivative was tested against common agricultural pests. The results indicated that the compound exhibited high toxicity levels against target pests while remaining safe for beneficial insects, positioning it as a viable alternative to synthetic pesticides .

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Modified Carbamoyl Substituents

Compound A : Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS 505095-81-8)

- Molecular Formula : C₂₃H₂₀Cl₂N₂O₅S

- Molecular Weight : 507.39 g/mol

- Key Differences: The carbamoyl group at position 5 is substituted with a 2-ethoxyphenyl group instead of 3,5-dimethylphenyl.

Compound B : Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate

- Molecular Formula : C₁₈H₁₅N₃O₄S

- Molecular Weight : 369.40 g/mol

- Key Differences : Replaces the thiophene core with a thiadiazole ring and lacks the dichlorobenzamido group. The reduced molecular weight and altered heterocycle suggest differences in solubility and target binding .

Table 1: Structural Comparison

| Compound Name | Core Structure | Substituents (Position 5) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Thiophene | 3,5-Dimethylphenyl | 507.39 |

| Compound A (CAS 505095-81-8) | Thiophene | 2-Ethoxyphenyl | 507.39 |

| Compound B (LS-03205) | Thiadiazole | Phenyl | 369.40 |

Biological Activity

Methyl 2-(2,4-dichlorobenzamido)-5-((3,5-dimethylphenyl)carbamoyl)-4-methylthiophene-3-carboxylate, also known by its CAS number 335407-12-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C23H20Cl2N2O4S

- Molecular Weight : 491.3869 g/mol

- SMILES Notation :

COC(=O)c1c(sc(c1C)C(=O)Nc1cc(C)cc(c1)C)NC(=O)c1ccc(cc1Cl)Cl.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Activity : Compounds similar to this structure have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

- Neuroprotective Effects : Research indicates that derivatives of methylthiophene compounds exhibit neuroprotective properties by modulating pathways involved in neuronal survival and apoptosis .

- Anticancer Potential : Some studies have reported that similar compounds exhibit cytotoxicity against various cancer cell lines, indicating a potential role in cancer therapy.

Anticancer Activity

In a comparative analysis of various thiazole derivatives, the anticancer properties were evaluated against different cell lines. The results showed that modifications in the amide and thiophene rings significantly influenced cytotoxicity, with some compounds demonstrating IC50 values in the low micromolar range . While specific data for the compound is not available, these findings highlight the importance of structural optimization for enhancing biological activity.

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.